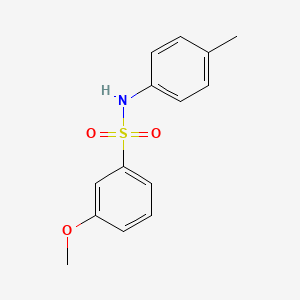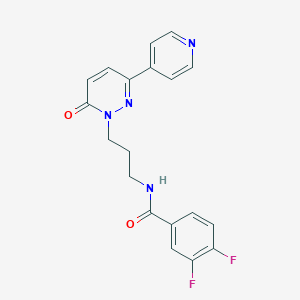![molecular formula C15H15F2N5O3 B2433985 7-(4-(Difluorométhoxy)-3-méthoxyphényl)-5-méthyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-16-6](/img/structure/B2433985.png)
7-(4-(Difluorométhoxy)-3-méthoxyphényl)-5-méthyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . It’s part of a class of compounds that have been shown to have significant biological activity, including potential as calcium channel modulators, phosphodiesterase 2 inhibitors for treatment of memory disorders, and potential anti-Alzheimer’s disease drugs .
Synthesis Analysis
The synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been demonstrated using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst . The reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine allows obtaining the respective pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines in high yields up to 93% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The structure can also be confirmed through single-crystal X-ray diffraction .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various techniques. For instance, the compound’s density can be determined . Additionally, its IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm its structure .Applications De Recherche Scientifique
- Les chercheurs ont utilisé ce composé comme réactif pour synthétiser des complexes de Ruthénium (II)-Hmtpo. Ces complexes présentent des propriétés intrigantes et pourraient trouver des applications en catalyse, en science des matériaux et en chimie bioinorganique .
- Le composé sert de précurseur pour les inhibiteurs de la dihydroorotate déshydrogénase ayant une activité antimalarique. Ces inhibiteurs ciblent les voies métaboliques du parasite, ce qui pourrait conduire à de nouveaux médicaments antimalariques .
- Les scientifiques l’ont utilisé comme réactif dans la réaction de Vilsmeier des carbocycles conjugués et des hétérocycles. Cette réaction est précieuse pour la fonctionnalisation des composés aromatiques et la création de structures chimiques diverses .
- Le composé a été étudié pour son activité pharmacologique, en particulier sa liaison à l’ARN TAR du VIH. Comprendre ses interactions avec les molécules d’ARN pourrait fournir des informations sur le développement de médicaments antiviraux .
- S’appuyant sur les enseignements tirés d’études connexes, les chercheurs ont exploré des dérivés avec des noyaux de thiéno[3,2-d]pyrimidin-4(3H)-one portant des échafaudages de 1,2,4-triazole et de glycoside. Ces dérivés sont prometteurs comme agents anticancéreux potentiels .
- Un composé structurellement apparenté, 7-(4-CL-PH)-5-(2-DIFLUOROMÉTHoxy-PH)-4,5,6,7-4H-(1,2,4)triazolo(1,5-a)pyrimidine, a également été étudié. Ses applications peuvent se chevaucher avec celles du composé d’origine, mais des recherches supplémentaires sont nécessaires .
Complexes de Ruthénium (II)-Hmtpo
Activité Antimalarique
Réaction de Vilsmeier
Recherches Pharmacologiques
Conception d’Agents Anticancéreux
Composé Associé avec une Substitution par le Chlore
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can lead to cell death or senescence . The compound’s action on CDK2 also influences other biochemical pathways related to cell growth and survival .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell growth and induce apoptosis within these cells .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the sources, it’s important to note that any new compounds should be thoroughly tested for toxicity before use. Some related compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), which resulted in lower toxicity of these compounds .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has shown significant inhibitory activity against CDK2 .
Cellular Effects
7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has shown significant inhibitory activity against CDK2 .
Temporal Effects in Laboratory Settings
Its significant inhibitory activity against CDK2 suggests potential long-term effects on cellular function .
Propriétés
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-7-11(13(18)23)12(22-15(21-7)19-6-20-22)8-3-4-9(25-14(16)17)10(5-8)24-2/h3-6,12,14H,1-2H3,(H2,18,23)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMVGMDJYENNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2433903.png)
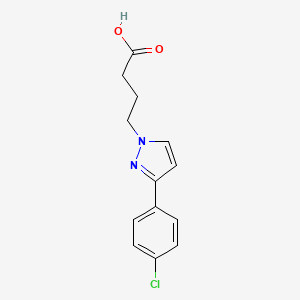
![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2433907.png)

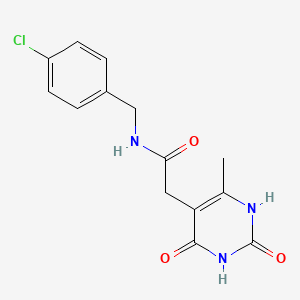
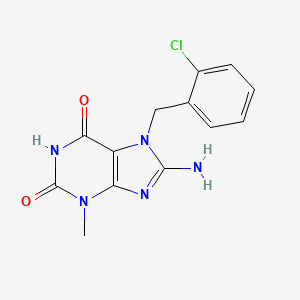
![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2433912.png)
![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433917.png)

